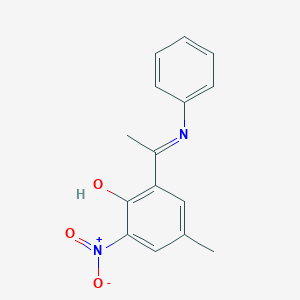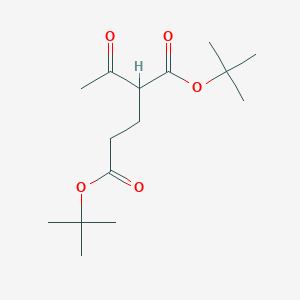![molecular formula C17H20O8 B14310955 Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate CAS No. 111508-05-5](/img/structure/B14310955.png)
Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthaleneacetic acid (NAA) is a colorless solid that dissolves in organic solvents. It features a carboxylmethyl group (CH₂CO₂H) linked to the “1-position” of naphthalene . As a synthetic plant hormone in the auxin family, NAA plays a crucial role in horticulture, plant tissue culture, and vegetative propagation from stem and leaf cuttings.
Vorbereitungsmethoden
Synthetic Routes::
- NAA can be synthesized through various methods, including the reaction of naphthalene with chloroacetic acid or its esters.
- Another route involves the reaction of naphthalene with chloroacetyl chloride followed by hydrolysis to yield NAA.
- Industrial production typically involves the chlorination of naphthalene followed by carboxylation using sodium hydroxide and carbon dioxide.
Analyse Chemischer Reaktionen
Reactions::
- NAA undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include strong acids, bases, and oxidizing agents.
- Oxidation of NAA can yield naphthoic acid derivatives.
- Reduction leads to 1-naphthylacetic acid.
Wissenschaftliche Forschungsanwendungen
NAA finds applications in:
Horticulture: As a rooting agent and for vegetative propagation.
Plant Tissue Culture: For in vitro plant growth.
Cellulose Fiber Formation: When paired with gibberellic acid, NAA enhances cellulose fiber production.
Fruit Retention: Prevents premature fruit dropping.
Wirkmechanismus
- NAA acts as an auxin, influencing plant growth and development.
- It interacts with specific receptors, modulating gene expression and cell elongation pathways.
Vergleich Mit ähnlichen Verbindungen
- NAA’s uniqueness lies in its carboxylmethyl group and specific position on the naphthalene ring.
- Similar compounds include indole-3-acetic acid (IAA) and other synthetic auxins.
Remember that NAA, like all auxins, can be toxic to plants at high concentrations. In the United States, products containing NAA require registration with the Environmental Protection Agency (EPA) as pesticides
Eigenschaften
CAS-Nummer |
111508-05-5 |
|---|---|
Molekularformel |
C17H20O8 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate |
InChI |
InChI=1S/C13H12O4.2C2H4O2/c1-8(14)17-11-7-6-9-4-2-3-5-10(9)12(11)13(15)16;2*1-2(3)4/h2-7,13,15-16H,1H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
VMUHMWKTHOWPSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14310872.png)
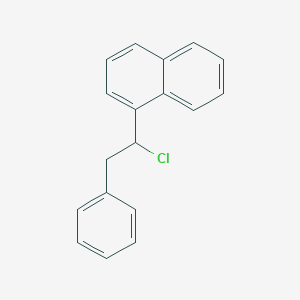
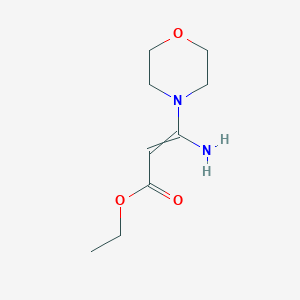

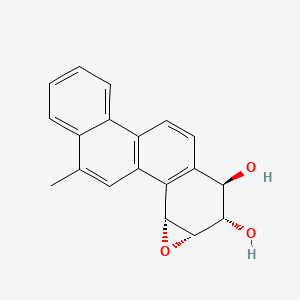

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
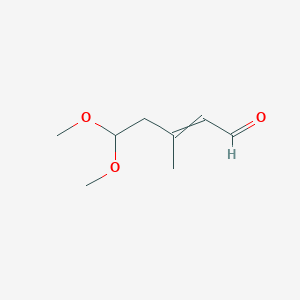
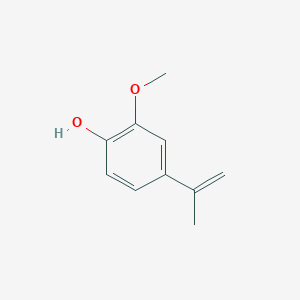
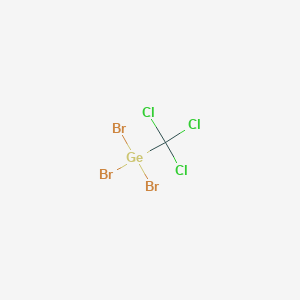
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
